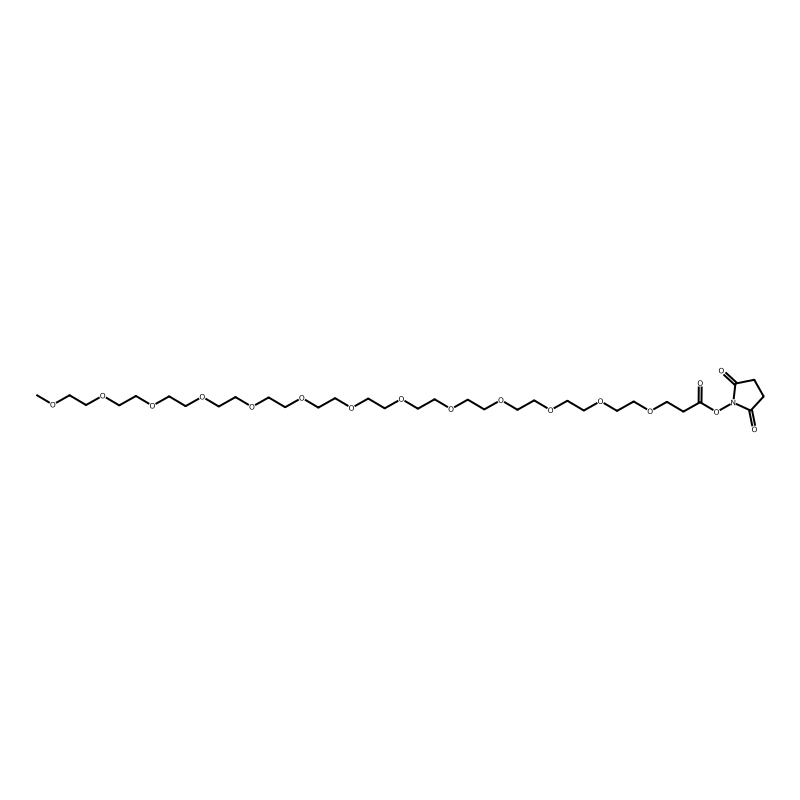

m-PEG13-NHS ester

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

The primary reaction involving m-PEG13-NHS ester is its interaction with primary amines in proteins or peptides, leading to acylation and the formation of stable amide bonds. This reaction is typically favored at neutral pH, where the NHS ester remains reactive while minimizing hydrolysis . Additionally, m-PEG13-NHS ester can be utilized in click chemistry applications when paired with azide-containing molecules, allowing for bioorthogonal labeling and modification of biomolecules .

m-PEG13-NHS ester exhibits significant biological activity due to its ability to modify biomolecules such as proteins and antibodies. This modification can enhance the pharmacokinetic properties of therapeutic proteins, improve their efficacy, or enable targeted delivery systems. The hydrophilic nature of the PEG chain contributes to reduced immunogenicity and increased circulation time in vivo, making it advantageous for drug development and therapeutic applications .

The synthesis of m-PEG13-NHS ester typically involves the reaction of a PEG derivative with N-hydroxysuccinimide in a controlled environment. The process can be summarized as follows:

- Preparation of PEG: The PEG backbone is synthesized or purchased in a suitable form.

- Activation with NHS: N-hydroxysuccinimide is added to activate the terminal hydroxyl group of the PEG, forming the NHS ester.

- Purification: The product is purified through methods such as precipitation or chromatography to remove unreacted materials.

This method ensures high purity and reactivity of the final product, which is essential for its application in bioconjugation .

m-PEG13-NHS ester has a wide range of applications in various fields:

- Bioconjugation: Used for labeling proteins, antibodies, and other biomolecules.

- Drug Delivery Systems: Enhances solubility and stability of therapeutic agents.

- Diagnostics: Facilitates the development of assays and imaging techniques by modifying biomolecules for better detection.

- Surface Functionalization: Used in biomaterials to improve biocompatibility and reduce non-specific binding .

Interaction studies involving m-PEG13-NHS ester often focus on its coupling efficiency with various biomolecules. These studies examine factors such as reaction conditions (pH, temperature), concentration ratios between reactants, and the impact of different buffer systems on the efficiency of conjugation. Understanding these interactions is crucial for optimizing protocols for bioconjugation applications .

m-PEG13-NHS ester shares similarities with several other PEG-based compounds that are used for bioconjugation and drug delivery. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| m-PEG12-NHS ester | PEG chain with 12 units | Slightly shorter chain may affect solubility and stability |

| Propargyl-PEG13-NHS ester | Contains propargyl group | Suitable for click chemistry; offers additional reaction versatility |

| Methyltetrazine-PEG12-NHS ester | Incorporates methyltetrazine | Used specifically in PROTAC synthesis for targeted degradation |

| DBCO-PEG13-NHS ester | Dibenzylcyclooctyne functional group | Enables highly selective click reactions with azides |

m-PEG13-NHS ester stands out due to its balance between hydrophilicity from the PEG chain and reactivity from the NHS ester group, making it versatile for a broad range of applications in biochemical research and therapeutic development .

Structural Characteristics

The m-PEG13-NHS ester consists of a methoxy-terminated PEG chain (13 ethylene oxide units) linked to an NHS ester group. The NHS ester reacts selectively with primary amines ($$-\text{NH}_2$$) in proteins, peptides, or amine-functionalized oligonucleotides. The PEG spacer minimizes steric hindrance during conjugation and improves the pharmacokinetic properties of modified biomolecules by reducing immunogenicity and extending circulation half-life.

Table 1: Physicochemical Properties of m-PEG13-NHS Ester

| Property | Value | Source |

|---|---|---|

| CAS Number | 756525-94-7 | |

| Molecular Formula | $$C{32}H{59}NO_{17}$$ | |

| Molecular Weight | 729.8 g/mol | |

| Purity | ≥95% (HPLC) | |

| Solubility | DCM, DMF, PBS (pH 7–8.5) | |

| Storage Conditions | -20°C (desiccated) |